![molecular formula C14H18N6 B14177694 4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 923951-09-1](/img/structure/B14177694.png)
4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with dimethyl groups and a piperazine ring attached to a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Substitution with Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridazine intermediate reacts with piperazine.
Introduction of the Pyrimidine Moiety: The final step involves the attachment of the pyrimidine ring to the piperazine nitrogen through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as a kinase inhibitor, blocking the phosphorylation of key proteins and thereby affecting cell signaling and growth.
類似化合物との比較
Similar Compounds
- 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid dihydrochloride
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the presence of both pyridazine and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
923951-09-1 |
|---|---|
分子式 |
C14H18N6 |
分子量 |
270.33 g/mol |
IUPAC名 |
4,6-dimethyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C14H18N6/c1-11-10-12(2)17-18-13(11)19-6-8-20(9-7-19)14-15-4-3-5-16-14/h3-5,10H,6-9H2,1-2H3 |
InChIキー |
AIFXNMZCEOYIAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


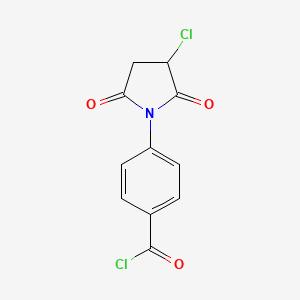
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
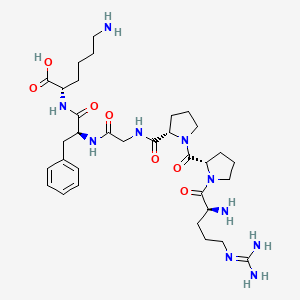
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
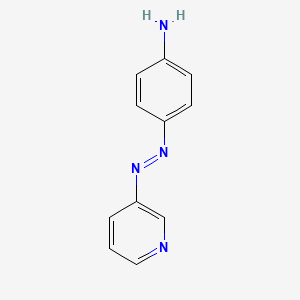
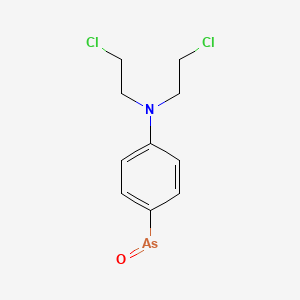
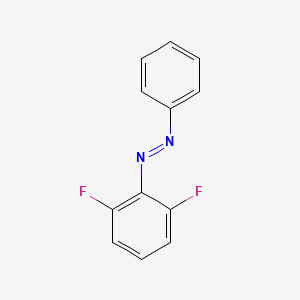
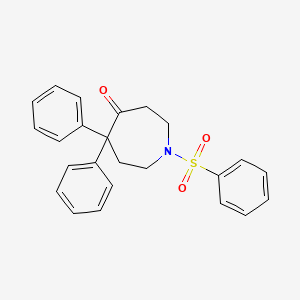

![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
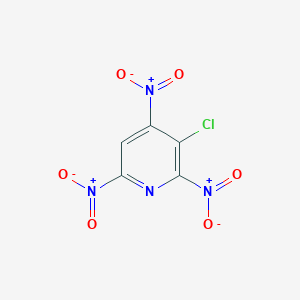

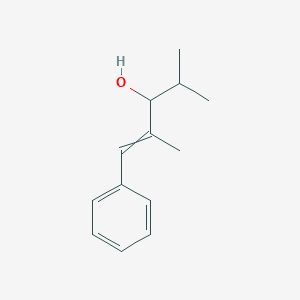
![4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B14177698.png)
